molecular formula C13H17FN2O B1620727 N-(6-ethyl-4-methylquinazolin-2-yl)guanidine CAS No. 5361-25-1

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Cat. No. B1620727
CAS RN: 5361-25-1
M. Wt: 236.28 g/mol
InChI Key: XBECBKITPISKNU-UHFFFAOYSA-N
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Description

“N-(6-ethyl-4-methylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C12H15N5 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “N-(6-ethyl-4-methylquinazolin-2-yl)guanidine” is 229.28 . The exact molecular structure is not provided in the available resources.

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives reveal various medicinal properties such as analgesic, anti-inflammatory and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .

Synthesis of Bioactive Compounds

Quinazoline derivatives are used in the synthesis of bioactive compounds . The most common approach involves amidation of 2-aminobenzoic acid derivatives .

Receptor Tyrosine Kinase Inhibitors

Some synthesized compounds with quinazoline moiety, such as N4-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-N6-(4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine, are used as type 1 receptor tyrosine kinase inhibitors .

Safety And Hazards

“N-(6-ethyl-4-methylquinazolin-2-yl)guanidine” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Relevant Papers The relevant papers for “N-(6-ethyl-4-methylquinazolin-2-yl)guanidine” are not provided in the available resources .

properties

IUPAC Name

2-(6-ethyl-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-3-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPKQEBQJJQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

CAS RN

5361-25-1
Record name N-(6-Ethyl-4-methyl-2-quinazolinyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5361-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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